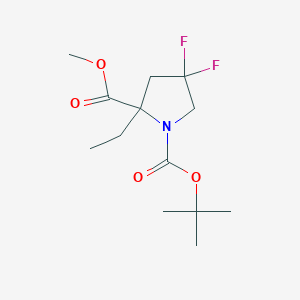
1-叔丁基-2-甲基-2-乙基-4,4-二氟吡咯烷-1,2-二羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, ethyl, and difluoro groups, making it a unique and versatile molecule in various chemical applications.
科学研究应用
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
准备方法
The synthesis of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the tert-butyl, methyl, ethyl, and difluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution pattern and high yield. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .
化学反应分析
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
作用机制
The mechanism of action of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and specificity towards its targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
相似化合物的比较
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but lacks the difluoro groups, which may result in different chemical and biological properties.
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate analogs: These compounds may have variations in the substitution pattern on the pyrrolidine ring, leading to differences in reactivity and applications.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-6-12(9(17)19-5)7-13(14,15)8-16(12)10(18)20-11(2,3)4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQSFTUBCZDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
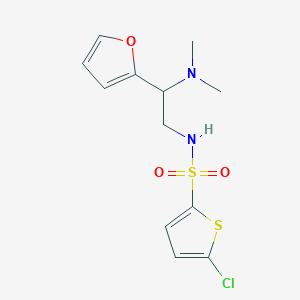
![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)
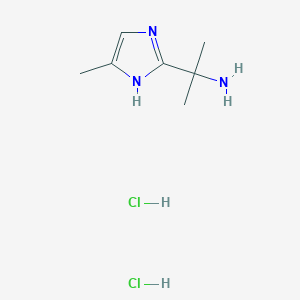
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)
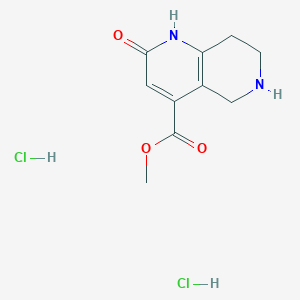

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)
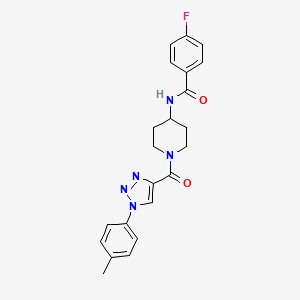
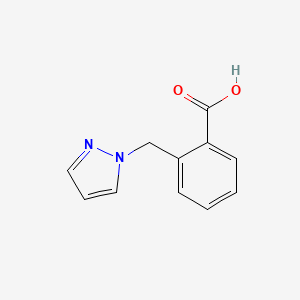
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
![N-(2-ETHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2542647.png)
